2-methyl-1H-indole-5-carboxylic acid
Overview
Description
2-Methyl-1H-indole-5-carboxylic acid is an indole derivative . Indoles are a significant heterocyclic system in natural products and drugs .
Synthesis Analysis
The synthesis of 2-Methyl-1H-indole-5-carboxylic acid involves the esterification of indole-5-carboxylic acid . The conversion of a variety of enamines into the relevant indole was optimized by exposing the neat mixture of reactants to microwave irradiation .Molecular Structure Analysis
The molecular formula of 2-Methyl-1H-indole-5-carboxylic acid is C10H9NO2 . The average mass is 175.184 Da and the monoisotopic mass is 175.063324 Da .Chemical Reactions Analysis
2-Methyl-1H-indole-5-carboxylic acid can be prepared by the esterification of indole-5-carboxylic acid . It can also be used as a reactant in the biosynthesis of inhibitors of protein kinases, metal-free Friedel-Crafts alkylation, preparation of diphenylsulfonium ylides from Martin’s sulfurane, cross dehydrogenative coupling reactions, and synthesis of indirubin derivatives .Physical And Chemical Properties Analysis
2-Methyl-1H-indole-5-carboxylic acid is a solid substance . The storage temperature is room temperature, and it should be stored in a dry place .Scientific Research Applications
Synthesis and Characterization
- Manufacturing Synthesis : 5-Hydroxy-2-methyl-1H-indole has been synthesized through different methods, demonstrating the feasibility of larger scale manufacturing of similar products (Huang, Zhang, Zhang, & Wang, 2010).
- Spectroscopic Profiling : The spectroscopic analysis of methyl 5-methoxy-1H-indole-2-carboxylate (MMIC), a related compound, has been conducted using FT-IR, FT-Raman, UV, and NMR techniques, contributing to the understanding of its electronic and chemical properties (Almutairi et al., 2017).
- Molecular Docking Studies : The molecular docking studies of 5-chloro-1-(1H-indole-2-yl)-3-methyl-4,5-dihydro-1H-pyrazole-4-carboxylic acids have been performed, predicting binding interactions with target proteins, which could inform drug design and development (Reddy et al., 2022).
Biological and Pharmaceutical Research
- Antibacterial and Antifungal Activity : Indole-2-carboxylic acid derivatives have shown significant antibacterial and moderate antifungal activities, indicating potential for developing new antimicrobial agents (Raju et al., 2015).
- Antiviral Activity : Certain indole-3-carboxylic acid derivatives have been studied for antiviral activity, particularly against influenza, although their efficacy varies (Ivashchenko et al., 2014).
- NMDA Receptor Antagonist Research : Compounds like 3-(2-carboxy-2-arylvinyl)-4,6-dichloro-1H-indole-2-carboxylic acids have been explored as selective glycine-site NMDA receptor antagonists, relevant for neurological research (Baron et al., 2005).
Chemical Analysis and Properties
- Characterization of Derivatives : Proton NMR spectroscopy has been used to characterize the trimer of indole-5-carboxylic acid, contributing to a deeper understanding of its molecular structure (Mackintosh, Mount, & Reed, 1994).
- Electrochemical Oxidation Studies : The electrochemical oxidation of indole-3-acetic acid, a related compound, in acidic mediums has been analyzed, shedding light on the reaction mechanisms and product formation (Hu & Dryhurst, 1993).
Safety And Hazards
2-Methyl-1H-indole-5-carboxylic acid causes skin irritation and serious eye irritation. It may cause respiratory irritation and is harmful if swallowed or in contact with skin . It is recommended to avoid dust formation, avoid breathing mist, gas or vapors, avoid contacting with skin and eye, and use personal protective equipment .
Future Directions
Indoles are important types of molecules and natural products and play a main role in cell biology . The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years . Owing to the importance of this significant ring system, the investigation of novel methods of synthesis have attracted the attention of the chemical community .
properties
IUPAC Name |
2-methyl-1H-indole-5-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO2/c1-6-4-8-5-7(10(12)13)2-3-9(8)11-6/h2-5,11H,1H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STRAEOQKYFMDMG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N1)C=CC(=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30616395 | |
Record name | 2-Methyl-1H-indole-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30616395 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-methyl-1H-indole-5-carboxylic acid | |
CAS RN |
496946-80-6 | |
Record name | 2-Methyl-1H-indole-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30616395 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Methyl-1H-indole-5-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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